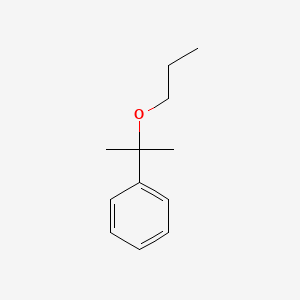
1-Decyl-3-methylindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-3-methylindan is an organic compound with the chemical formula C20H32. It belongs to the indane family of organic compounds, characterized by a fused benzene and cyclopentane ring structure. This compound is notable for its long decyl chain and a methyl group attached to the indane ring, which influences its physical and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-methylindan typically involves the alkylation of 3-methylindan with decyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows:
Starting Materials: 3-methylindan and decyl halide (e.g., decyl chloride or decyl bromide).
Catalyst: Aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Solvent: Anhydrous conditions are maintained using solvents like dichloromethane or chloroform.
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control systems.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Decyl-3-methylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) with aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-Decyl-3-methylindan has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Decyl-3-methylindan involves its interaction with molecular targets such as enzymes and receptors. The compound’s long decyl chain and methyl group influence its binding affinity and specificity towards these targets. The pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
1-Decyl-3-methylindan can be compared with other similar compounds, such as:
1-Decyl-2,3-dimethylimidazolium: This compound has a similar decyl chain but features an imidazolium ring instead of an indane ring.
1-Decyl-3-methylindane: Similar structure but lacks the methyl group on the indane ring.
1-Decyl-3-methylbenzene: Contains a benzene ring instead of an indane ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct physical and chemical properties, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
33425-50-2 |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1-decyl-3-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C20H32/c1-3-4-5-6-7-8-9-10-13-18-16-17(2)19-14-11-12-15-20(18)19/h11-12,14-15,17-18H,3-10,13,16H2,1-2H3 |
Clé InChI |
RTYGVBRBJCTRMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CC(C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


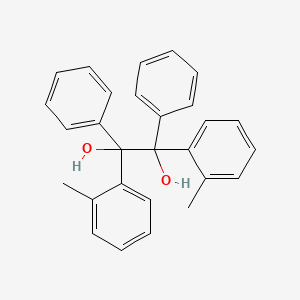
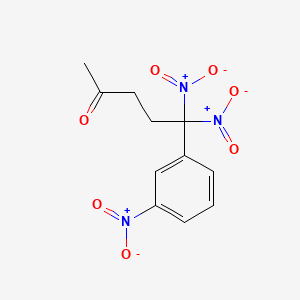
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
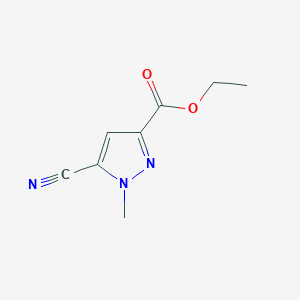
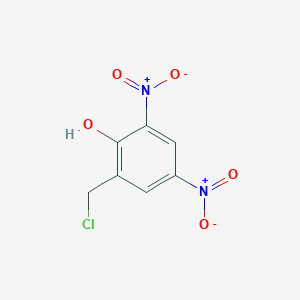
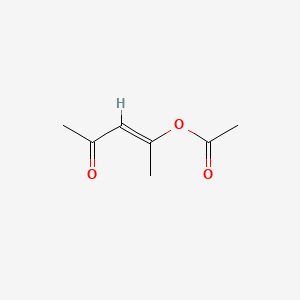
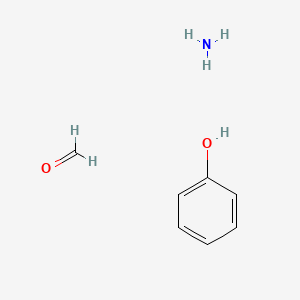

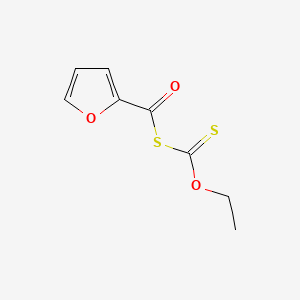
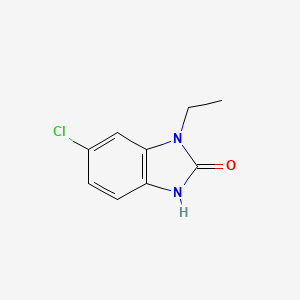
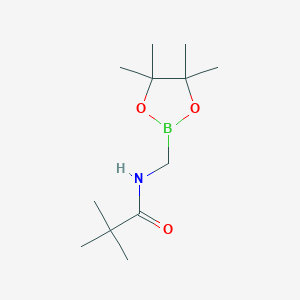

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
